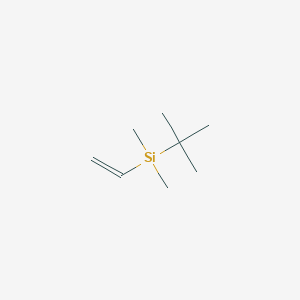

Vinyl-T-butyldimethylsilane

Descripción general

Descripción

Vinyl-T-butyldimethylsilane is a common organosilicon compound with the chemical formula C8H18Si . It is a colorless liquid with a distinct smell at room temperature . This compound is known for its good thermal stability and solubility in various organic solvents such as alcohols, ethers, and aromatic hydrocarbons . It is widely used as an intermediate in organic synthesis and plays a crucial role in the fields of coatings, sealants, plastics, and rubber .

Métodos De Preparación

Vinyl-T-butyldimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of methyl chlorosilane with tert-butyl acrylate under anhydrous and oxygen-free conditions . The reaction is typically carried out at low temperatures to ensure high yield and purity . Industrial production methods often involve the rearrangement reaction of tert-butylchlorodimethylsilane and methyldichlorosilane under the catalysis of Lewis acid at temperatures between 35 to 45°C . The product is then purified through rectification to obtain high-purity this compound .

Análisis De Reacciones Químicas

Protiodesilylation Reactions

Protiodesilylation of Vinyl-t-butyldimethylsilane allows selective removal of the TBDMS group to yield terminal alkenes or acetylenes. This reaction is critical for generating reactive intermediates in organic synthesis.

Conditions and Outcomes:

| Reagent System | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃/MeOH | THF/MeOH | Terminal alkene | 85–92% | |

| TBAF (tetrabutylammonium fluoride) | THF | Terminal alkyne | 78–88% |

Mechanistic Insight:

-

The TBDMS group stabilizes the alkynyl or alkenyl intermediate during reactions.

-

Fluoride ions (from TBAF) selectively cleave the Si–C bond, releasing the terminal alkyne .

Cross-Coupling Reactions

Vinyl-t-butyldimethylsilane participates in transition-metal-catalyzed cross-couplings, forming carbon–carbon bonds with aryl or vinyl halides.

Suzuki–Miyaura Coupling

-

Catalyst: Pd(PPh₃)₄

-

Substrates: Aryl iodides/bromides

-

Product: Biaryls or styrene derivatives

Sila-Sonogashira Coupling

-

Catalyst: CuI/Pd(PPh₃)₂Cl₂

-

Substrates: Aryl iodides

-

Product: Conjugated enynes (e.g., 1,5-dien-3-ynes)

Example Reaction Pathway:

textVinyl-TBDMS + Aryl Iodide → Pd/Cu Catalyst → Conjugated Enyne

Catalytic Hydrosilylation

Though less documented in the provided sources, hydrosilylation of Vinyl-TBDMS with silanes (e.g., HSiCl₃) can yield disilylated alkanes. This reaction typically requires Pt or Rh catalysts .

Aplicaciones Científicas De Investigación

Organic Synthesis

Protecting Group in Organic Chemistry

VTBDMS serves as an effective protecting group for alcohols and thiols. By selectively attaching to hydroxyl (-OH) or thiol (-SH) functionalities, it renders these groups inert during chemical reactions. This selectivity allows chemists to modify other parts of a molecule while preserving the protected groups. The VTBDMS group can be removed under mild conditions, regenerating the original functional groups post-reaction.

Silylation Reagent

As a silylation reagent, VTBDMS introduces trimethylsilyl (TMS) groups onto various functionalities. TMS groups are advantageous due to their favorable spectroscopic properties, which facilitate structure determination through nuclear magnetic resonance (NMR) spectroscopy.

Polymer Modification

Modification of Polymers

VTBDMS is utilized to modify polymers by introducing vinyl or bulky tert-butyldimethylsilyl groups. This modification can significantly alter the physical and chemical properties of polymers, such as solubility, reactivity, and thermal stability. For example, attaching VTBDMS to functional groups on a polymer backbone enhances compatibility with organic solvents .

Applications in Hybrid Materials

The compound is instrumental in synthesizing organic-inorganic hybrid materials. These hybrids combine the properties of organic and inorganic components, leading to unique functionalities. VTBDMS can link organic molecules to inorganic surfaces or incorporate organic moieties into inorganic polymers.

Case Studies

Safety Considerations

This compound is classified as flammable and an irritant, necessitating careful handling in laboratory environments. Proper safety measures should be observed when working with this compound to mitigate risks associated with its flammability and potential irritant properties.

Mecanismo De Acción

Comparación Con Compuestos Similares

Vinyl-T-butyldimethylsilane is unique due to its combination of a vinyl group and a bulky t-butyldimethylsilyl group. Similar compounds include:

Trimethylsilyl Ethylene: Lacks the bulky tert-butyl group, leading to different reactivity and stability.

Vinyltrimethylsilane: Contains a trimethylsilyl group instead of the t-butyldimethylsilyl group, affecting its steric and electronic properties.

Tert-Butyldimethylsilyl Chloride: Used primarily as a silylation reagent but lacks the vinyl group, making it less versatile in certain applications.

This compound stands out due to its ability to introduce both vinyl and bulky silyl groups, making it a valuable intermediate in various synthetic processes .

Actividad Biológica

Vinyl-T-butyldimethylsilane (VTBDMS) is a silane compound that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and material science. This article explores the biological activity of VTBDMS, including its antimicrobial properties, cytotoxicity, and potential therapeutic uses.

This compound is characterized by the presence of a vinyl group and a tert-butyldimethylsilyl (TBDMS) group. These functional groups contribute to its reactivity and ability to form various derivatives. The molecular formula is , and it is often used as a precursor in organic synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of VTBDMS derivatives. For instance, compounds derived from VTBDMS have shown significant activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives typically range from to , indicating varying levels of potency.

Table 1: Antimicrobial Activity of VTBDMS Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain | Activity Type |

|---|---|---|---|

| 6 | 1.56 | Staphylococcus aureus | Methicillin-sensitive |

| 12 | 12.5 | Staphylococcus aureus | Methicillin-resistant |

| 20 | 25 | Escherichia coli | Gram-negative |

| 22 | 100 | Pseudomonas aeruginosa | Gram-negative |

These findings suggest that VTBDMS derivatives can be effective against multidrug-resistant strains, making them promising candidates for further development in antimicrobial therapies.

Cytotoxicity Studies

While assessing the biological activity of VTBDMS, it is crucial to evaluate its cytotoxic effects on human cells. Preliminary cytotoxicity assays indicate that several derivatives exhibit low toxicity, with IC50 values exceeding for human cell lines. This suggests a favorable safety profile for potential therapeutic applications.

Table 2: Cytotoxicity of VTBDMS Derivatives

| Compound | IC50 (μg/mL) | Cell Line | Toxicity Level |

|---|---|---|---|

| 6 | >200 | HeLa | Low |

| 12 | >200 | MCF-7 | Low |

| 20 | >200 | A549 | Low |

The mechanism underlying the biological activity of VTBDMS derivatives has been explored through various biochemical assays. For example, some compounds have been shown to inhibit bacterial protein synthesis by targeting specific enzymes involved in translation. Additionally, molecular dynamics simulations have provided insights into the interaction between VTBDMS derivatives and bacterial cell membranes, suggesting a disruption mechanism that leads to increased permeability and eventual cell lysis.

Case Studies

- Case Study on Antibacterial Efficacy : A recent study investigated the efficacy of a VTBDMS derivative against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC value of , significantly lower than many conventional antibiotics. This study emphasizes the potential of VTBDMS derivatives in treating resistant infections.

- Case Study on Cytotoxicity : Another research effort focused on the cytotoxic effects of VTBDMS derivatives on cancer cell lines. The results indicated that while some derivatives were effective in inhibiting cancer cell proliferation, they maintained low toxicity towards normal cells, highlighting their therapeutic potential with reduced side effects.

Propiedades

IUPAC Name |

tert-butyl-ethenyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Si/c1-7-9(5,6)8(2,3)4/h7H,1H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFZBTPXXULUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546587 | |

| Record name | tert-Butyl(ethenyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24858-02-4 | |

| Record name | tert-Butyl(ethenyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl-tert-butyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.